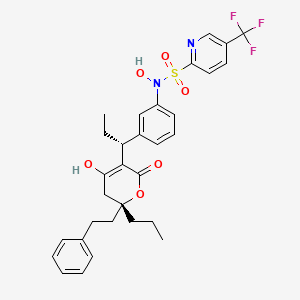

(cis/trans)-2-(4-Benzofurazanylmethylene)-3-oxo-butanoic Acid (Methyl-d3) Ester

説明

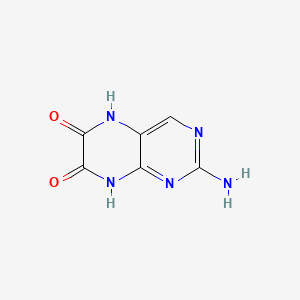

(cis/trans)-2-(4-Benzofurazanylmethylene)-3-oxo-butanoic Acid (Methyl-d3) Ester is a chemical compound with the molecular formula C12H10N2O4 . It is used in proteomics research and as a high-quality reference standard for pharmaceutical testing . This compound is also a synthetic intermediate for the production of isotopically labeled Isradipine.

Molecular Structure Analysis

The molecular structure of (cis/trans)-2-(4-Benzofurazanylmethylene)-3-oxo-butanoic Acid (Methyl-d3) Ester is represented by the formula C12H10N2O4 . The molecular weight of this compound is 249.24.Physical And Chemical Properties Analysis

The physical and chemical properties of (cis/trans)-2-(4-Benzofurazanylmethylene)-3-oxo-butanoic Acid (Methyl-d3) Ester include its molecular structure (C12H10N2O4) and molecular weight (249.24) .科学的研究の応用

Synthesis and Stereochemical Analysis

- The synthesis of cis- and trans-4-benzylparaconic acids and their ethyl esters was achieved with high enantiomeric excess. The absolute configuration of these compounds was determined through NMR analysis and X-ray crystallography. The circular dichroism curves of the products were also reported (Berti et al., 2009).

Preparation and Characterization of Ester Isomers

- Methyl esters with varying cis and trans geometries were prepared using the Wittig Reaction. This study provided insights into the separation of isomer mixtures and the conversion of fatty esters to triglycerides (Rakoff & Emken, 1982).

Stereochemical Characterization and Isomerization

- Research on the stereochemistry of isomers of 5-ethyl-2-oxo-4-piperidineacetic acid and related compounds, including methyl and ethyl esters, revealed interesting aspects of cis-trans isomerization under various conditions (Fujii et al., 1975).

Enantioselective Hydrogenation Studies

- Studies on the hydrogenation of cyclic β-keto esters on modified Raney-nickel catalysts showed a significant increase in the formation of cis-isomers. These findings have implications for understanding the mechanisms of asymmetric hydrogenation (Wittmann et al., 1990).

Gas-Liquid Chromatographic Analyses

- Capillary column studies of trihalogenated methyl propanoates and butanoates, including cis and trans isomers, provided insights into separation techniques and retention behaviors (Korhonen, 1984).

Synthesis and Absolute Configuration Assignment

- Enantiopure cis- and trans-4-methylparaconic acids and their alkyl esters were synthesized and their absolute configurations assigned through various methodologies, including electronic structure calculations (Forzato et al., 2005).

Insect Pest Control Agents

- Novel chiral butanoate esters (juvenogens), synthesized from their chiral precursors, were studied for potential application in insect pest control. This included the synthesis of all existing stereoisomers of certain compounds and their subsequent analysis (Wimmer et al., 2007).

特性

IUPAC Name |

trideuteriomethyl (2Z)-2-(2,1,3-benzoxadiazol-4-ylmethylidene)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-7(15)9(12(16)17-2)6-8-4-3-5-10-11(8)14-18-13-10/h3-6H,1-2H3/b9-6-/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKSGEWRUKTGEQ-MCKVSHNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC=CC2=NON=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)/C(=C\C1=CC=CC2=NON=C21)/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(cis/trans)-2-(4-Benzofurazanylmethylene)-3-oxo-butanoic Acid (Methyl-d3) Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B564665.png)

![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)